Sitostenone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Sitostenon kann durch die Oxidation von Sitosterol, einem verbreiteten Phytosterol, synthetisiert werden. Der Oxidationsprozess beinhaltet typischerweise die Verwendung von Reagenzien wie Chromtrioxid (CrO3) in Essigsäure oder Pyridiniumchlorochromat (PCC) in Dichlormethan . Die Reaktionsbedingungen erfordern in der Regel kontrollierte Temperaturen und spezifische Reaktionszeiten, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden: Die industrielle Produktion von Sitostenon beinhaltet oft die Extraktion und Reinigung aus pflanzlichen Quellen wie Cyperus rotundus und Macaranga magna Turrill . Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von chromatographischen Trenntechniken zur Isolierung und Reinigung von Sitostenon.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sitostenon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sitostenon kann weiter oxidiert werden, um Stigmasta-3,6-dion zu bilden.

Reduktion: Es kann mit Hilfe von Reduktionsmitteln wie Natriumborhydrid (NaBH4) zu Sitosterol reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Chromtrioxid (CrO3), Essigsäure, Pyridiniumchlorochromat (PCC), Dichlormethan.

Reduktion: Natriumborhydrid (NaBH4), Ethanol.

Substitution: Verschiedene Nukleophile und Elektrophile unter kontrollierten Bedingungen.

Wichtigste gebildete Produkte:

Oxidation: Stigmasta-3,6-dion.

Reduktion: Sitosterol.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Research indicates that sitostenone exhibits significant antidiabetic effects. A study evaluated the impact of natural compounds, including this compound, from Hatikana extract on diabetic rats. The results demonstrated that treatment with these compounds led to improved blood glucose levels and enhanced antioxidant enzyme activities in the liver, suggesting a protective effect against diabetes-induced oxidative stress .

Antimicrobial Activity

This compound has been identified as having antimicrobial properties. In a study assessing various plant extracts against Candida albicans, this compound was noted for its antifungal activity, contributing to the potential development of natural antifungal agents . This property is particularly relevant in the context of increasing resistance to conventional antifungal medications.

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. It inhibits the production of prostaglandins in prostate tissues, which may contribute to its anti-inflammatory effects . This mechanism could be beneficial in managing conditions characterized by chronic inflammation.

Plant Growth Promotion

This compound has been studied for its role in promoting plant growth. In agricultural research, it was found that phytosterols, including this compound, enhance root development and overall plant vigor when applied as a foliar spray . This application can lead to increased crop yields and improved resistance to environmental stressors.

Isolation and Characterization

A significant study isolated this compound from Eucalyptus deglupta, marking its first identification within this genus. The compound was characterized using advanced spectroscopic techniques, confirming its structural integrity and potential biological activities .

In Vivo Studies

In vivo studies involving diabetic rat models have provided insights into the pharmacological effects of this compound. The administration of this compound resulted in notable reductions in blood glucose levels and improvements in lipid profiles, indicating its potential as a therapeutic agent for managing diabetes .

Data Tables

Wirkmechanismus

Sitostenone exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Sitostenon ist strukturell ähnlich anderen Phytosterolen wie:

Stigmasterol (C29H48O): Bekannt für seine cholesterolsenkenden Wirkungen.

Beta-Sitosterol (C29H50O): Weitgehend untersucht für sein Potenzial bei der Behandlung von gutartiger Prostatahyperplasie.

Stigmasta-4,22-dien-3-on (C29H46O): Teilt ähnliche biologische Aktivitäten, unterscheidet sich jedoch in seinen Doppelbindungspositionen.

Einzigartigkeit: Die einzigartige Kombination aus antioxidativen, entzündungshemmenden und krebshemmenden Eigenschaften von Sitostenon hebt es von anderen ähnlichen Verbindungen ab. Seine Fähigkeit, verschiedene chemische Reaktionen zu durchlaufen, macht es auch zu einer vielseitigen Verbindung in der synthetischen Chemie .

Biologische Aktivität

Sitostenone, a triterpenoid compound, has garnered attention in recent years due to its diverse biological activities. Isolated from various plant species, including Eucalyptus deglupta and Chonemorpha fragrans, this compound exhibits significant pharmacological properties, including hypoglycemic, antiarrhythmic, antitubercular, and cytotoxic activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

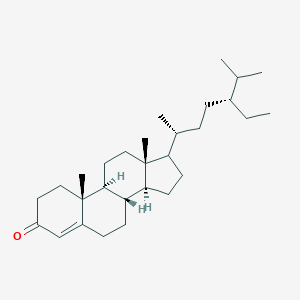

Chemical Structure and Properties

This compound is characterized by its triterpenoid structure, which contributes to its varied biological activities. The molecular formula is , and it has been identified in several plant extracts. Its structure can be analyzed using various spectroscopic techniques such as NMR and IR.

Biological Activities

1. Antimicrobial Activity

this compound has been reported to possess antimicrobial properties. In a study involving Chonemorpha fragrans, this compound was isolated alongside other compounds and evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. The results indicated that this compound exhibited promising antibacterial activity, although specific MIC values were not detailed in the sources reviewed .

2. Hypoglycemic Effects

Research indicates that this compound demonstrates significant hypoglycemic effects. A study highlighted its potential as an antidiabetic agent, showing efficacy in lowering blood glucose levels in diabetic models. This effect was comparable to standard treatments like metformin .

3. Cytotoxic Activity

this compound has shown notable cytotoxic effects against cancer cell lines. In particular, it has been evaluated for its anti-proliferative activity against leukemia cells, demonstrating selective toxicity that suggests potential for cancer treatment applications . The cytotoxicity was assessed using various assays that measured cell viability and proliferation rates.

Table of Biological Activities

Case Studies

Case Study 1: Antidiabetic Properties

A study conducted on diabetic rats administered with this compound showed a significant reduction in blood glucose levels over a three-week period. The rats treated with this compound exhibited improved glucose metabolism and reduced serum triglycerides, indicating its potential as a therapeutic agent for diabetes management .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .

Eigenschaften

CAS-Nummer |

1058-61-3 |

|---|---|

Molekularformel |

C29H48O |

Molekulargewicht |

412.7 g/mol |

IUPAC-Name |

(8S,9S,10R,13R,14S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25?,26+,27+,28+,29-/m1/s1 |

InChI-Schlüssel |

RUVUHIUYGJBLGI-VCVIHXEESA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Isomerische SMILES |

CC[C@H](CC[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |

Kanonische SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Aussehen |

Powder |

Key on ui other cas no. |

67392-96-5 |

Synonyme |

stigmast-4-en-3-one |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Sitostenone?

A1: this compound has the molecular formula C29H48O and a molecular weight of 412.69 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Structural characterization of this compound commonly involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods help determine the compound's structure and confirm its identity. [, , , , , ]

Q3: Is this compound found naturally? If so, where?

A3: Yes, this compound is a naturally occurring steroid compound found in various plants. It has been isolated from the bark of Cryptomeria japonica [], the fruits of Terminalia catappa L. [], and the twigs of Millettia utilis Dunn. [], among other sources.

Q4: What are some potential biological activities of this compound?

A4: Research suggests that this compound might possess various biological activities, including:

- Anti-melanogenic properties: Studies indicate that this compound can inhibit tyrosinase activity and reduce melanin content in B16F10 cells, suggesting potential in cosmetic skin whitening. []

- α-glucosidase inhibitory activity: this compound has shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential for managing type II diabetes mellitus. []

- Antibacterial activity: this compound, isolated from Cryptomeria japonica bark, displayed antibacterial activity, suggesting its potential as a natural bactericide. []

- Potential SARS-CoV-2 MPro inhibitor: Molecular docking studies suggest this compound could be a potential inhibitor of the SARS-CoV-2 main protease (MPro), a crucial target for COVID-19 treatment. []

Q5: How does this compound exert its α-glucosidase inhibitory effect?

A5: Molecular docking studies revealed that this compound exhibits a strong binding affinity to the α-glucosidase enzyme, specifically from Saccharomyces cerevisiae. The binding energy (ΔG) was calculated to be -10.61 kcal/mol with an inhibition constant (Ki) of 0.02 µM. The this compound molecule interacts with 18 amino acid residues within the enzyme's active site, potentially hindering its catalytic activity and thus inhibiting carbohydrate breakdown. []

Q6: What are the potential applications of this compound in drug development?

A6: this compound's diverse biological activities make it a promising candidate for drug development, particularly in the following areas:

Q7: What is known about the stability of this compound?

A7: While detailed information on the stability of this compound under various conditions is limited in the provided research, one study suggests that the extraction method may impact its stability. A Soxhlet extraction of Gongronema latifolium, which contains this compound, resulted in moderate antidiabetic activity. The authors propose that this extraction method might degrade heat-liable compounds, potentially impacting this compound's stability and activity. []

Q8: What is known about the safety and toxicology of this compound?

A8: The provided research does not include comprehensive data on the toxicity profile and long-term effects of this compound. Further investigation is crucial to establish its safety for potential therapeutic applications.

Q9: What analytical techniques are used to identify and quantify this compound?

A9: Various analytical techniques are employed to identify and quantify this compound, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to separate and identify volatile and semi-volatile compounds, like this compound, in complex mixtures based on their mass-to-charge ratio. [, , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify this compound in various matrices, particularly when combined with detection methods like UV-Vis or mass spectrometry. [, ]

- Thin Layer Chromatography (TLC): This simple and cost-effective technique is employed for the initial screening and separation of this compound from other compounds in plant extracts. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.